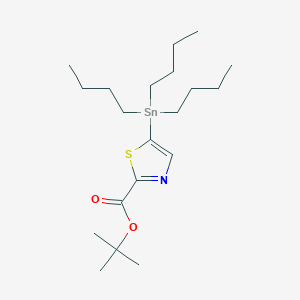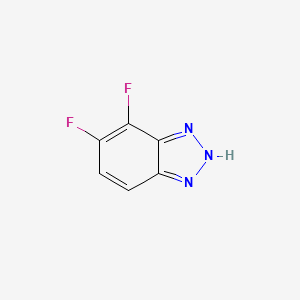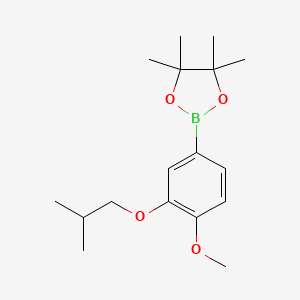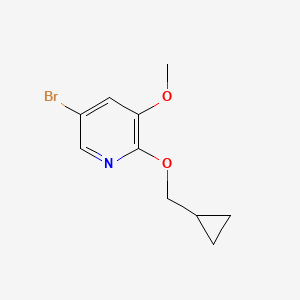
3,3',5,5'-Tetra-tert-butylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetra-tert-butylbiphenyl: is an organic compound with the molecular formula C28H42O2 . It is a derivative of biphenyl, where four tert-butyl groups are attached to the 3, 3’, 5, and 5’ positions of the biphenyl core. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetra-tert-butylbiphenyl typically involves the alkylation of biphenyl with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetra-tert-butylbiphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetra-tert-butylbiphenyl can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone.
Reduction: 3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenyl.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,3’,5,5’-Tetra-tert-butylbiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology and Medicine: Its stability and unique structure make it an attractive candidate for designing new therapeutic agents .
Industry: In the industrial sector, 3,3’,5,5’-Tetra-tert-butylbiphenyl is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by scavenging free radicals .
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetra-tert-butylbiphenyl involves its ability to undergo various chemical reactions, such as oxidation and reduction. The tert-butyl groups provide steric hindrance, which influences the reactivity of the compound. In biological systems, the compound may interact with molecular targets through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: An oxidized derivative of 3,3’,5,5’-Tetra-tert-butylbiphenyl, known for its use as an organic oxidant.
2,2’-Dihydroxy-3,3’,5,5’-tetra-tert-butylbiphenyl: A reduced form of the compound, used in various synthetic applications.
Uniqueness: 3,3’,5,5’-Tetra-tert-butylbiphenyl is unique due to its high stability and resistance to oxidation and reduction. The presence of four tert-butyl groups provides significant steric hindrance, making it less reactive compared to other biphenyl derivatives. This stability is advantageous in applications where long-term durability is required .
Properties
CAS No. |
31590-68-8 |
|---|---|
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(3,5-ditert-butylphenyl)benzene |
InChI |
InChI=1S/C28H42/c1-25(2,3)21-13-19(14-22(17-21)26(4,5)6)20-15-23(27(7,8)9)18-24(16-20)28(10,11)12/h13-18H,1-12H3 |
InChI Key |
FAEVFNQBOLFWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


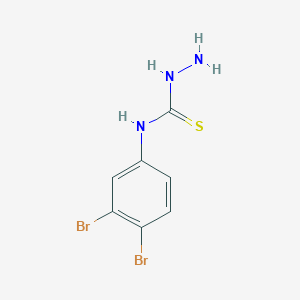
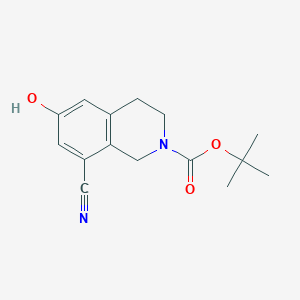
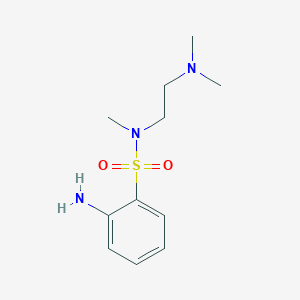
![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)

![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
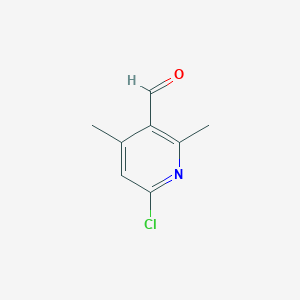

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
